Lafutidine
Overview
Description
Lafutidine is a second-generation histamine H2 receptor antagonist used primarily to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastritis . It is known for its multimodal mechanism of action, which includes gastroprotective activities . This compound is marketed in countries like South Korea, Japan, and India .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lafutidine can be synthesized through a multi-step process involving the reaction of hydroxylamine hydrochloride with sodium hydroxide to form an intermediate compound. This intermediate is then condensed with another compound to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as ultra-performance liquid chromatography (UPLC) to ensure the stability and purity of the final product . The process involves the separation of this compound from its impurities using a gradient mode of elution with specific mobile phases .
Chemical Reactions Analysis
Types of Reactions: Lafutidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include diammonium hydrogen phosphate, acetonitrile, and sodium hydroxide . The reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound, free from significant impurities .
Scientific Research Applications
Lafutidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat peptic ulcers, gastroesophageal reflux disease (GERD), and other gastrointestinal disorders . In chemistry, this compound is studied for its unique chemical properties and reactions. In biology, it is used to understand the mechanisms of histamine H2 receptor antagonists and their effects on the human body .
Mechanism of Action
Lafutidine exerts its effects by preventing the secretion of gastric acid through its action on histamine H2 receptors . It also activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . Additionally, this compound increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-related injuries .
Comparison with Similar Compounds
Lafutidine is often compared with other histamine H2 receptor antagonists such as famotidine and omeprazole. While famotidine is effective in healing reflux esophagitis, this compound has shown superior symptom relief and similar efficacy in clinical improvement . Omeprazole, a proton pump inhibitor, also shares similar therapeutic effects but operates through a different mechanism by inhibiting the proton pump in gastric parietal cells .
List of Similar Compounds:- Famotidine
- Omeprazole
- Ranitidine
- Cimetidine
This compound stands out due to its multimodal mechanism of action and its additional gastroprotective activities, making it a unique and valuable compound in the treatment of gastrointestinal disorders .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQAVXSMUKBPD-DJWKRKHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046434 | |
Record name | Lafutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118288-08-7, 206449-93-6 | |
Record name | Lafutidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118288-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206449-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lafutidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lafutidine [INN:JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lafutidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lafutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAFUTIDINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lafutidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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